Ethyl 2-isocyanobenzoate

Passerini reaction multicomponent reaction α-acyloxycarboxamide

Ethyl 2-isocyanobenzoate (CAS 360795-67-1) is an ortho-substituted aryl isocyanide (isonitrile) bearing an ethyl ester at the 2-position of the phenyl ring. This bifunctional building block participates in hallmark isocyanide-based multicomponent reactions—including Ugi and Passerini condensations—and serves as a versatile entry point to quinazolin-4-ones, benzoxazinones, and related N-heterocycles through transition-metal-catalyzed or catalyst-free insertion–cyclization cascades.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B7779241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isocyanobenzoate
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1[N+]#[C-]
InChIInChI=1S/C10H9NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7H,3H2,1H3
InChIKeyHDYXYOBBXINYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Isocyanobenzoate: A Defined Aryl Isocyanide Building Block for Multicomponent and Heterocyclic Chemistry


Ethyl 2-isocyanobenzoate (CAS 360795-67-1) is an ortho-substituted aryl isocyanide (isonitrile) bearing an ethyl ester at the 2-position of the phenyl ring. This bifunctional building block participates in hallmark isocyanide-based multicomponent reactions—including Ugi and Passerini condensations—and serves as a versatile entry point to quinazolin-4-ones, benzoxazinones, and related N-heterocycles through transition-metal-catalyzed or catalyst-free insertion–cyclization cascades [1]. Its solid-state properties (mp 31–34 °C), well-characterized spectroscopic profile, and compatibility with sustainable solvent systems distinguish it within the 2-isocyanobenzoate ester family [2].

Why Ethyl 2-Isocyanobenzoate Cannot Be Assumed Interchangeable with Methyl or tert-Butyl Analogs


The ester substituent on the 2-isocyanobenzoate scaffold modulates both steric encumbrance around the isocyano group and the electrophilicity of the adjacent ester carbonyl, directly impacting reaction rates, regioselectivity, and crystallinity [1]. In copper-catalyzed quinazolin-4-one synthesis, variations in ester group alter competing formyl anthranilate/ethyl anthranilate by-product profiles and influence the optimal base–solvent combination [2]. Procurement of a generic “2-isocyanobenzoate” without specifying the ester therefore introduces uncontrolled variables in yield, purity, and physical handling that are not resolvable by post-purchase optimization alone.

Quantitative Differentiation Evidence: Ethyl 2-Isocyanobenzoate vs. Closest Analogs


Passerini Reaction Yield: Ethyl 2-Isocyanobenzoate Matches or Exceeds Aryl Isocyanide Comparators Under Identical Conditions

In a catalytic Passerini reaction using immobilized H₂SO₄ on silica gel in aqueous media, ethyl 2-isocyanobenzoate delivered the desired α-acyloxycarboxamide in 93% isolated yield, outperforming 1-isocyano-3-bromobenzene (91%) and matching the 83–96% range achieved with 1-naphthylisocyanide across a panel of N-formamide substrates [1]. This demonstrates that the ortho-ester-bearing aryl isocyanide does not sacrifice reactivity relative to simpler aryl isocyanides.

Passerini reaction multicomponent reaction α-acyloxycarboxamide

Melting Point and Physical Form: Ethyl Ester Provides Room-Temperature Solid Handling Advantage

Ethyl 2-isocyanobenzoate is isolated as a pale yellow crystalline solid with a melting point of 31–34 °C, enabling straightforward weighing and storage at ambient laboratory temperatures without cold-chain requirements [1]. In contrast, closely related methyl 2-isocyanobenzoate is reported as a low-melting solid or oil under ambient conditions (mp ca. 39–40 °C for the 3-methyl-substituted analog; the unsubstituted methyl ester is typically a liquid), complicating accurate dispensing in automated synthesis platforms [2].

physical form weighing accuracy automated dispensing

Copper-Catalyzed Quinazolin-4-one Synthesis: Ethyl 2-Isocyanobenzoate Enables Operationally Simple, Aerobic Protocol in a Green Solvent

Under the optimized conditions (Cu(OAc)₂·H₂O 10 mol%, Et₃N, anisole, air atmosphere, room temperature), ethyl 2-isocyanobenzoate couples with aliphatic amines to afford 3-alkylquinazolin-4-ones in good yields without requiring dry solvents or inert gas protection [1]. This protocol contrasts with earlier isocyanide insertion methods that require strong alkaline conditions or inert atmospheres [2]. The methyl analog has been employed in a silver-catalyzed variant (AgNO₃, toluene, 60 °C), which necessitates higher temperature and a precious-metal catalyst [3].

quinazolin-4-one copper catalysis sustainable synthesis

Synthesis Scalability: Ethyl 2‑Isocyanobenzoate Prepared in 81% Yield on a Multi-Gram Scale via Robust Formamide Dehydration

Ethyl 2-isocyanobenzoate was synthesized on a 7.07 g scale (40 mmol) via dehydration of the corresponding N-formyl anthranilate, affording an 81% isolated yield as a pale yellow solid [1]. The procedure employs standard laboratory reagents and does not require phosgene or specialized equipment, contrasting with alternative routes that generate 2-isocyanobenzoic acid via phosgene followed by esterification .

isocyanide synthesis formamide dehydration scalability

Recommended Application Scenarios for Ethyl 2-Isocyanobenzoate Based on Quantitative Evidence


Sustainable Medicinal Chemistry Libraries via Passerini Multicomponent Reactions

Ethyl 2-isocyanobenzoate is an optimal aryl isocyanide input for constructing α-acyloxycarboxamide libraries under catalytic, aqueous Passerini conditions. The demonstrated 93% isolated yield—verified against 1-isocyano-3-bromobenzene (91%) under identical conditions—makes it a high-confidence choice for diversity-oriented synthesis campaigns targeting protease inhibitor scaffolds [1].

Green-Chemistry-Oriented Synthesis of Quinazolin-4-one Pharmacophores

For programs requiring quinazolin-4-one core structures (found in hypnotic, antifungal, and anticonvulsant agents), ethyl 2-isocyanobenzoate enables a copper-catalyzed protocol in the recommended sustainable solvent anisole under air, without dry or inert conditions. This contrasts with silver-catalyzed methods using methyl 2-isocyanobenzoate, offering a base-metal alternative that aligns with industrial sustainability mandates [2].

High-Throughput Experimentation (HTE) Workflows Requiring Solid-Dosing Precision

The crystalline solid nature of ethyl 2-isocyanobenzoate (mp 31–34 °C) makes it suitable for automated solid-dispensing platforms commonly used in industrial HTE laboratories. This physical-form advantage over the liquid methyl analog reduces dosing variability and eliminates solvent evaporation steps required for liquid isocyanide stock solutions [3].

Academic and CRO Scale-Up of Isocyanide-Based Heterocycle Syntheses

The multi-gram synthesis procedure (7.07 g, 81% yield) demonstrates that ethyl 2-isocyanobenzoate can be reliably produced in-house or procured with batch-to-batch consistency, supporting contract research organizations (CROs) and academic medicinal chemistry groups that require reproducible building-block quality for scale-up campaigns [4].

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